molecular formula C9H12O3S B1485588 (3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166169-91-9

(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol

Cat. No. B1485588
CAS RN: 2166169-91-9
M. Wt: 200.26 g/mol
InChI Key: FWSQBRGDWXSYGE-VXNVDRBHSA-N
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Description

(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol, referred to as MFSO for short, is a recently discovered organic compound that has been studied for its potential applications in both scientific research and laboratory experiments. MFSO is a highly versatile compound that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of applications.

Mechanism of Action

MFSO has been found to interact with a variety of proteins and enzymes in the body, including enzymes involved in the metabolism of drugs and toxins. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It has also been found to inhibit the activity of several other enzymes, including those involved in the metabolism of fatty acids, carbohydrates, and proteins.
Biochemical and Physiological Effects
MFSO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, as well as those involved in the metabolism of fatty acids, carbohydrates, and proteins. It has also been found to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity. Additionally, it has been found to exhibit anti-bacterial activity, as well as to have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MFSO has been found to be a highly versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that there are some limitations to using MFSO in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable in acidic conditions and can degrade over time in certain conditions.

Future Directions

MFSO has a wide range of potential applications in scientific research and laboratory experiments. There are a number of potential future directions that could be explored with MFSO, including the development of new drugs and medications, the development of new diagnostic tests and treatments for various diseases, and the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research could be conducted on the biochemical and physiological effects of MFSO, as well as its potential use in other laboratory experiments.

Scientific Research Applications

MFSO has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. For example, it has been studied for its potential use in the development of new drugs and medications. It has also been studied for its potential use in the development of new diagnostic tests and treatments for various diseases.

properties

IUPAC Name

(3R,4R)-4-(2-methylfuran-3-yl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h2-3,7,9-10H,4-5H2,1H3/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSQBRGDWXSYGE-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
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